N-(3-oxocyclohex-1-en-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-oxocyclohex-1-en-1-yl)acetamide is a chemical compound with the molecular formula C8H11NO2. It is characterized by a cyclohexene ring with a ketone group at the 3-position and an acetamide group attached to the nitrogen atom. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyclohexene as the starting material.
Oxidation: The cyclohexene undergoes oxidation to form 3-oxocyclohex-1-ene.
Acetylation: The resulting 3-oxocyclohex-1-ene is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Purification: The final product is purified through recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale oxidation and acetylation processes to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming a diol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia or amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or alcohols.
Reduction Products: Diols or alcohols.
Substitution Products: Amides or amines.
Wissenschaftliche Forschungsanwendungen
N-(3-oxocyclohex-1-en-1-yl)acetamide has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-(3-oxocyclohex-1-en-1-yl)acetamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context of its use.
Vergleich Mit ähnlichen Verbindungen
N-(3-oxocyclohex-1-en-1-yl)benzamide: Similar structure but with a benzamide group instead of acetamide.
3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate: Contains a trifluoromethanesulfonate group instead of acetamide.
Uniqueness: N-(3-oxocyclohex-1-en-1-yl)acetamide is unique due to its specific combination of a cyclohexene ring with a ketone and an acetamide group, which influences its reactivity and applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
23674-56-8 |
---|---|
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
N-(3-oxocyclohexen-1-yl)acetamide |
InChI |
InChI=1S/C8H11NO2/c1-6(10)9-7-3-2-4-8(11)5-7/h5H,2-4H2,1H3,(H,9,10) |
InChI-Schlüssel |
DFXMZJIZWYNSBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=O)CCC1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.